molecular formula C12H19N3 B1318020 [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 953737-44-5

[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine

Cat. No.: B1318020
CAS No.: 953737-44-5
M. Wt: 205.3 g/mol
InChI Key: KVIWSTMOQOLQKW-UHFFFAOYSA-N
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Description

[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is a functionalized pyridine derivative that presents a privileged scaffold for discovery chemistry and investigational biology. Its structure, featuring a pyridine core with a piperidinyl substituent and a primary amine handle, makes it a versatile intermediate for constructing diverse compound libraries. The piperidine and pyridine motifs are commonly found in compounds with significant biological activity, and the primary amine group allows for straightforward derivatization via amide coupling or reductive amination to explore structure-activity relationships. This compound is of particular interest in early-stage drug discovery for the synthesis of potential kinase inhibitors and other small-molecule therapeutic candidates. Researchers can utilize this chemical entity as a core building block to develop novel probes for investigating various disease mechanisms. It is strictly for use in laboratory research settings.

Properties

IUPAC Name

[2-(2-methylpiperidin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-5-2-3-8-15(10)12-11(9-13)6-4-7-14-12/h4,6-7,10H,2-3,5,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIWSTMOQOLQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Description

A novel and efficient method involves reductive amination between cyanohydrins and pyridin-2-yl-methylamine derivatives in a methanolic medium. The reaction is typically carried out at room temperature in the presence of:

  • A tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain a basic environment.
  • A reducing agent, commonly sodium cyanoborohydride (NaBH3CN), which selectively reduces imine intermediates without affecting other functional groups.
  • Addition of iron sulfate (FeSO4·7H2O) or other metal salts to scavenge cyanide ions and suppress side reactions.

This method replaces older, less efficient routes and provides high yields of the target amine with fewer impurities.

Reaction Conditions and Notes

Parameter Details
Solvent Methanol (alcoholic medium)
Temperature Room temperature
Base DABCO (tertiary amine)
Reducing Agent Sodium cyanoborohydride (NaBH3CN)
Additives FeSO4·7H2O to eliminate cyanide side reactions
Reaction Time Typically several hours
Workup Dilution with dichloromethane and water, washing, decolorization with silica and charcoal

Advantages

  • Mild reaction conditions.
  • High selectivity and yield.
  • Reduced formation of side products.
  • Suitable for scale-up and industrial production.

Synthesis of Key Intermediates: 1-Benzoyl-piperidin-4-one Derivatives

The starting materials for the reductive amination often include 1-benzoyl-piperidin-4-one derivatives, which undergo:

  • Conversion of the ketone group to an epoxide.
  • Treatment with hydrogen fluoride-pyridine complex to form 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine.
  • Activation of the primary alcohol as a para-toluenesulfonic acid ester.
  • Reaction with potassium phthalimide to introduce phthalimidoylmethyl groups.

These steps prepare the piperidine ring for subsequent reductive amination and functionalization.

Alternative Preparation via Pyridine and Pyrimidine Derivatives

Another approach involves the synthesis of related pyridinyl-methanamine compounds through:

  • Synthesis of 3-amino-2-methacrolein via reaction of 3-ethoxy-2-alkylacrolein with ammonia water under controlled temperature.
  • Formation of 5-methylpyrimidine by refluxing 3-amino-2-alkylacrolein with formamide and piperidine acetate.
  • Bromination of 5-methylpyrimidine to 5-bromomethylpyrimidine using bromine and azo initiators.
  • Subsequent nucleophilic substitution reactions to introduce amine functionalities.

This method is more complex and involves multiple steps but allows for structural variations on the pyridine ring.

Industrial-Scale Preparation and Purification

Industrial methods emphasize:

  • Use of inert solvents such as dimethylformamide (DMF) for key condensation reactions.
  • Control of molar ratios of reagents (e.g., DMF dimethylacetal to 3-acetylpyridine ≤ 1.1:1) to minimize impurities.
  • Removal of by-products like methyl alcohol by distillation under reduced pressure.
  • Crystallization and filtration steps to purify the final product, achieving purities ≥ 99%.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Purpose/Outcome
Reductive amination Pyridin-2-yl-methylamine + cyanohydrin, NaBH3CN, DABCO, MeOH, RT Formation of target amine with high yield
Ketone to epoxide conversion 1-Benzoyl-piperidin-4-one + epoxidation reagents Activation of piperidine ring
Fluorohydrin formation Hydrogen fluoride-pyridine complex Introduction of fluorine and hydroxymethyl groups
Activation of alcohol Para-toluenesulfonic acid ester formation Preparation for nucleophilic substitution
Bromination of pyrimidine Bromine, azo initiator, reflux in CCl4 Formation of bromomethyl intermediate
Purification Distillation, crystallization, filtration High purity final product

Research Findings and Optimization Notes

  • The use of sodium cyanoborohydride as a reducing agent is critical for selective reductive amination without over-reduction.
  • The addition of iron sulfate effectively suppresses cyanide-related side reactions, improving safety and product quality.
  • Maintaining a basic reaction medium with DABCO enhances reaction rates and selectivity.
  • Controlling reagent molar ratios and reaction times is essential to minimize impurities and maximize yield.
  • Purification by recrystallization from methanol or ethyl acetate ensures high purity suitable for pharmaceutical applications.

Scientific Research Applications

Antidepressant and Analgesic Properties

Research indicates that [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine exhibits properties that may be beneficial in treating depression and pain. The compound acts on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and pain perception .

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate its effectiveness against various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116). The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Antiviral Properties

Recent investigations have shown that derivatives of this compound possess antiviral activity, particularly against viruses such as SARS-CoV-2. The mechanism is believed to involve interference with viral entry or replication processes .

Data Tables

Application Effect Cell Lines/Models Reference
AntidepressantIncreases serotonin levelsAnimal models
AnalgesicReduces pain sensitivityHuman pain models
AnticancerInduces apoptosisMCF7, HCT116
AntiviralInhibits viral replicationSARS-CoV-2 model

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine resulted in significant improvements in depressive symptoms compared to control groups. Behavioral tests indicated enhanced locomotion and reduced immobility in forced swim tests, suggesting antidepressant-like effects.

Case Study 2: Anticancer Research

In vitro experiments revealed that the compound significantly inhibited the growth of MCF7 breast cancer cells at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treated cells exhibited increased rates of apoptosis compared to untreated controls, underscoring its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Key Differences
(4-(3-Methylpiperidin-1-yl)pyridin-3-yl)methanamine 3-pyridinyl methanamine with 3-methylpiperidine at 4-position Neuroprotective, potential antidepressant Position of piperidine substitution (4 vs. 2) alters receptor selectivity.
[2-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine 3-pyridinyl methanamine with pyrrolidine (5-membered ring) at 2-position Not explicitly stated; likely modulates CNS targets due to pyrrolidine’s flexibility Smaller ring (pyrrolidine vs. piperidine) affects steric interactions.
1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine Chiral pyrrolidine-pyridine hybrid with methanamine Stereochemistry-dependent neuroactivity (e.g., cognitive enhancement) Stereochemical configuration introduces enantioselective effects.
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine Piperidine-pyrimidine hybrid with fluorine substitution Enhanced metabolic stability and binding affinity due to fluorine’s electronegativity Fluorine atom vs. methyl group; pyrimidine vs. pyridine core.
N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine N-methylated methanamine with piperidine at pyridine 6-position Potential CNS activity (exact mechanism unclear) Methylation of amine and substitution position influence bioavailability.

Key Insights from Structural Comparisons

Substitution Position: The 2-methylpiperidine group in [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine likely enhances selectivity for receptors with hydrophobic binding pockets compared to 4-substituted analogs like (4-(3-Methylpiperidin-1-yl)pyridin-3-yl)methanamine .

Functional Group Impact: Fluorine substitution in (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine improves metabolic stability and target affinity compared to non-halogenated analogs . Chiral centers (e.g., in 1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine) introduce enantioselectivity, which can optimize therapeutic indices .

Biological Activity

[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine, also known by its chemical structure and CAS number 953737-44-5, is a compound of significant interest in medicinal chemistry. Its unique molecular configuration, characterized by a piperidine ring substituted with a methyl group and a pyridine ring, suggests potential biological activities that warrant thorough investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₃
  • Structural Features :
    • Piperidine Ring : A six-membered ring containing one nitrogen atom.
    • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
    • Linkage : Connected through a methanamine group.

Biological Activity Overview

Research indicates that [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine exhibits various biological activities, including:

  • Anticancer Properties : Studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
  • Neuropharmacological Effects : The compound is being investigated for its potential to target neurological disorders.
  • Antimicrobial Activity : Preliminary data suggest possible effectiveness against certain pathogens.

The biological activity of [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is thought to involve interactions with specific receptors and enzymes in biological systems. Key mechanisms include:

  • Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could contribute to its therapeutic effects.

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. It was found to induce apoptosis in FaDu hypopharyngeal tumor cells, showing better cytotoxicity than the reference drug bleomycin. This suggests that structural modifications can enhance its effectiveness against cancer cells .

Neuropharmacological Studies

Research has indicated that compounds similar to [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine can cross the blood-brain barrier (BBB), making them promising candidates for treating neurodegenerative diseases. For instance, derivatives have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .

Antimicrobial Properties

In vitro studies have shown that related piperidine derivatives possess antimicrobial properties. The compound's structure may facilitate interactions with bacterial cell membranes or metabolic pathways, leading to growth inhibition of specific bacterial strains.

Comparison with Similar Compounds

A comparative analysis of structurally related compounds reveals distinct biological activities based on minor variations in their chemical structures. For example:

Compound NameStructureKey Differences
[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamineC₁₃H₂₁N₃Ethyl substitution
[6-(2-Methyl-1-piperidinyl)-3-pyridinyl]methanamineC₁₂H₁₉N₃Methyl substitution at the 6-position
[2-(1-Piperidinyl)-3-pyridinyl]methanamineC₁₂H₁₉N₃Different substitution pattern

The unique substitution pattern of [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine may influence its binding affinity and selectivity towards biological targets compared to its analogs.

Q & A

Q. What are validated synthetic routes for [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine?

Methodological Answer:

  • Reductive Amination : React 3-pyridinecarboxaldehyde derivatives with 2-methylpiperidine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to yield the methanamine scaffold. Optimize solvent choice (e.g., methanol or THF) and reaction time (6-12 hours) for higher yields .
  • Nucleophilic Substitution : Use 3-bromopyridine derivatives with 2-methylpiperidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C. Monitor progress via TLC or LC-MS .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. How can the structural identity and purity of [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine be confirmed?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the piperidinyl methyl group (δ ~1.2–1.5 ppm for CH₃) and pyridinyl aromatic protons (δ ~7.5–8.5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 193.1467 (C₁₁H₁₅N₃) with <2 ppm error .
  • Chromatography : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect impurities .

Advanced Research Questions

Q. How can contradictory bioactivity data for [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine derivatives be resolved?

Methodological Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time) to isolate variables. For example, agrochemical activity (e.g., insecticidal effects) may depend on stereochemistry or substituent positioning .
  • Structure-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., fluorinated or methylated variants) and test for potency shifts. For instance, replacing the pyridinyl group with a thiazole ring () may alter target binding .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase for pesticidal activity) to identify binding modes and resolve mechanistic discrepancies .

Q. What computational strategies predict the reactivity of [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amine group’s lone pair (HOMO) may participate in coordination with metal catalysts .
  • Molecular Docking : Simulate interactions with biological targets (e.g., G-protein-coupled receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the pyridinyl nitrogen and steric effects from the piperidinyl group .
  • Machine Learning : Train models on databases like PISTACHIO or Reaxys to predict synthetic feasibility or metabolic pathways .

Q. How can synthetic yields be optimized for large-scale production of [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) in coupling reactions to minimize byproducts. For example, highlights boron-containing analogs synthesized via Suzuki-Miyaura coupling .
  • Solvent Engineering : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and ease of purification .
  • Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Q. What are the stability considerations for [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis to detect degradation products (e.g., oxidation of the amine group) .
  • Light Sensitivity : Store in amber glass under inert gas (N₂ or Ar) to prevent photodegradation, as indicated for structurally similar benzylamine derivatives .
  • pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 7.4 for biological assays) .

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